molecular formula C8H7BrN2 B7358325 6-Bromo-2-methylpyrazolo[1,5-a]pyridine

6-Bromo-2-methylpyrazolo[1,5-a]pyridine

Cat. No.: B7358325
M. Wt: 211.06 g/mol
InChI Key: VKWQBBXKQSOXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methylpyrazolo[1,5-a]pyridine is a brominated heteroaromatic compound with the molecular formula C8H7BrN2 . It features a pyrazolo[1,5-a]pyridine core, a privileged scaffold in medicinal chemistry known for its planar and rigid structure, which facilitates interactions with various biological targets. The bromine substituent at the 6-position makes this compound a versatile and valuable synthetic intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald–Hartwig reactions . Compounds based on the pyrazolo[1,5-a]pyridine scaffold have been investigated for their potential as kinase inhibitors in targeted cancer therapies . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-methylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-4-8-3-2-7(9)5-11(8)10-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWQBBXKQSOXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=CC2=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260710-39-0
Record name 6-bromo-2-methylpyrazolo[1,5-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Ascendant Role of Brominated Pyrazolo[1,5-a]pyridine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide array of biological targets. The strategic introduction of a bromine atom onto this versatile core has emerged as a powerful tool for modulating the physicochemical properties and biological activity of these derivatives. This technical guide provides a comprehensive literature review of brominated pyrazolo[1,5-a]pyridines, delving into their synthesis, spectroscopic characterization, and burgeoning applications, with a particular focus on their role as potent kinase inhibitors in oncology.

The Pyrazolo[1,5-a]pyridine Core: A Scaffold of Therapeutic Promise

The fused pyrazole and pyridine rings of the pyrazolo[1,5-a]pyridine system create a unique electronic and steric environment, making it an ideal framework for the design of targeted therapeutics.[1] This scaffold has been explored for a multitude of biological activities, including its potential as an anti-inflammatory, antiviral, and anticancer agent.[2] The ability to readily functionalize various positions of the bicyclic system allows for the fine-tuning of pharmacological profiles, making it a highly attractive starting point for drug discovery campaigns.[2]

Strategic Bromination: Enhancing Molecular Properties and Biological Activity

The introduction of a bromine atom to the pyrazolo[1,5-a]pyridine scaffold is a key synthetic strategy employed to enhance the therapeutic potential of these molecules. Bromine, as a halogen, can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This is often achieved through favorable halogen bonding interactions with the protein's active site. The regioselectivity of bromination is a critical aspect of the synthetic process, as the position of the bromine atom can have a profound impact on the compound's biological activity.

Synthetic Methodologies for Brominated Pyrazolo[1,5-a]pyridines

The synthesis of brominated pyrazolo[1,5-a]pyridines typically involves two main approaches: the bromination of a pre-formed pyrazolo[1,5-a]pyridine core or the use of brominated precursors in the initial cyclization reaction.

2.1.1. Electrophilic Bromination of the Pyrazolo[1,5-a]pyridine Ring

The pyrazolo[1,5-a]pyridine ring system is susceptible to electrophilic attack. The C3 position is generally the most reactive site for electrophilic substitution due to the electron-donating nature of the fused pyrazole ring. Common brominating agents for this transformation include N-bromosuccinimide (NBS) and elemental bromine (Br₂).

A general workflow for the electrophilic bromination of a pyrazolo[1,5-a]pyridine derivative is depicted below:

Electrophilic_Bromination Start Pyrazolo[1,5-a]pyridine Derivative Reaction Reaction at Room Temperature Start->Reaction Reagent Brominating Agent (e.g., NBS, Br₂) Reagent->Reaction Solvent Solvent (e.g., DMF, Acetic Acid) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Brominated Pyrazolo[1,5-a]pyridine Purification->Product

Figure 1: General workflow for the electrophilic bromination of pyrazolo[1,5-a]pyridines.

2.1.2. Cyclization Strategies Using Brominated Precursors

An alternative approach involves the construction of the pyrazolo[1,5-a]pyridine ring system from brominated starting materials. This method offers the advantage of installing the bromine atom at a specific position with high regioselectivity. For instance, the reaction of a substituted 3-aminopyrazole with a brominated 1,3-dicarbonyl compound can yield a specifically brominated pyrazolo[1,5-a]pyridine derivative.

A Representative Experimental Protocol: Synthesis of 7-Amino-5-(4-bromophenyl)-6-cyano-2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester

This protocol is based on a reported synthesis of a polysubstituted pyrazolo[1,5-a]pyridine derivative and illustrates a practical application of the cyclization strategy.[3]

Step 1: Synthesis of the Pyrazolo[1,5-a]pyridine Core

  • A mixture of the appropriate 1,3-dicarbonyl compound and N-amino-2-iminopyridine is heated in acetic acid.

  • Molecular oxygen is bubbled through the reaction mixture to promote the cross-dehydrogenative coupling.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., EtOH/DMF).

Spectroscopic Characterization of Brominated Pyrazolo[1,5-a]pyridines

The structural elucidation of newly synthesized brominated pyrazolo[1,5-a]pyridine derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide valuable information about the substitution pattern of the pyrazolo[1,5-a]pyridine core. The chemical shifts of the protons and carbons are influenced by the electronic effects of the substituents, including the bromine atom.

For a representative compound, 7-Amino-5-(4-bromophenyl)-6-cyano-2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester , the following characteristic NMR data have been reported.[3]

¹H NMR (600 MHz, DMSO-d₆) ¹³C NMR (150 MHz, DMSO-d₆)
δ 1.18 (t, J = 7.2 Hz, 3H)δ 14.0
δ 4.20 (q, J = 7.2 Hz, 2H)δ 59.8
δ 7.28 (s, 1H)δ 75.5
δ 7.48–7.50 (m, 3H)δ 101.8
δ 7.57 (d, J = 8.4 Hz, 2H)δ 104.4
δ 7.76 (d, J = 8.4 Hz, 2H)δ 116.3
δ 7.80–7.81 (m, 2H)δ 122.7
δ 8.33 (s, 2H)δ 127.6
δ 129.2
δ 129.9
δ 130.5
δ 131.7
δ 131.8
δ 136.8
δ 142.1
δ 142.9
δ 148.2
δ 156.9
δ 162.4

Table 1: ¹H and ¹³C NMR data for 7-Amino-5-(4-bromophenyl)-6-cyano-2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester.[3]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition. For brominated compounds, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a clear signature in the mass spectrum. For the example compound, the mass spectrum shows peaks at m/z (%) 462 (M⁺ + 2, 99.87), 461 (M⁺ + 1, 26.95), and 460 (M⁺, 100), which is consistent with the presence of one bromine atom.[3]

Biological Applications: Potent Kinase Inhibitors for Cancer Therapy

A significant body of research has focused on the development of pyrazolo[1,5-a]pyridine derivatives as inhibitors of protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[2] The introduction of a bromine atom has been shown to be a valuable strategy for enhancing the potency and selectivity of these kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have demonstrated that the position and nature of substituents on the pyrazolo[1,5-a]pyridine core are critical for kinase inhibitory activity.[2] The bromine atom can contribute to the binding affinity of the inhibitor in several ways:

  • Hydrophobic Interactions: The lipophilic nature of the bromine atom can lead to favorable hydrophobic interactions with nonpolar residues in the kinase active site.

  • Halogen Bonding: The electropositive region on the bromine atom (the σ-hole) can form a non-covalent interaction with an electron-rich atom (e.g., oxygen or nitrogen) in the protein, thereby increasing the binding affinity.

  • Modulation of Physicochemical Properties: The bromine atom can influence the overall shape, size, and electronic distribution of the molecule, leading to an improved fit within the kinase's ATP-binding pocket.

For instance, in a study on pyrazolo[3,4-g]isoquinoline derivatives, the introduction of a bromine atom at the 8-position was found to be detrimental to Haspin kinase inhibition, highlighting the importance of the bromine's position for specific kinase targets.[4] This underscores the necessity of a detailed SAR exploration for each target kinase.

A simplified representation of a brominated pyrazolo[1,5-a]pyridine derivative binding to a kinase active site is shown below:

Kinase_Binding cluster_kinase Kinase Active Site cluster_inhibitor Brominated Pyrazolo[1,5-a]pyridine Hydrophobic Pocket Hydrophobic Pocket H-bond Donor H-bond Donor H-bond Acceptor H-bond Acceptor Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Core Pyrazolo_pyridine->H-bond Acceptor H-bond Bromine Bromine Bromine->H-bond Acceptor Halogen Bond Substituent1 Substituent 1 Substituent1->H-bond Donor H-bond Substituent2 Substituent 2 Substituent2->Hydrophobic Pocket Hydrophobic Interaction

Figure 2: Schematic of a brominated pyrazolo[1,5-a]pyridine interacting with a kinase active site.

Future Outlook

The field of brominated pyrazolo[1,5-a]pyridine derivatives is poised for continued growth. Future research will likely focus on:

  • Development of more selective and potent kinase inhibitors: By leveraging a deeper understanding of SAR, researchers can design next-generation inhibitors with improved therapeutic windows.

  • Exploration of novel biological targets: The versatility of the pyrazolo[1,5-a]pyridine scaffold suggests that its brominated derivatives may have utility against a broader range of diseases beyond cancer.

  • Advancements in synthetic methodologies: The development of more efficient and regioselective bromination techniques will facilitate the rapid synthesis of diverse compound libraries for high-throughput screening.

References

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Synthesis of 3-halopyrazolo[1,5-a]pyrimidines. Reaction conditions:... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Supplementary Materials. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved February 15, 2026, from [Link]

  • highly regioselective synthesis and bromination 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines. (n.d.). SciELO. Retrieved February 15, 2026, from [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (n.d.). OUCI. Retrieved February 15, 2026, from [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. (n.d.). Asian Journal of Pharmaceutical Research and Development. Retrieved February 15, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Regioselective Bromination of Fused Heterocyclic N-Oxides. (n.d.). MedChemTips. Retrieved February 15, 2026, from [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. (n.d.). ISCA. Retrieved February 15, 2026, from [Link]

  • 2-Methyl-7-Substituted Pyrazolo[1,5-a]pyrimidines: Highly Regioselective Synthesis and Bromination. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-2-methylpyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini Application Scientist Group Document ID: AN-SM2MPP-2026 Revision: 1.0

Introduction: The Value of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold, prominently featured in medicinal chemistry and materials science. Its unique electronic properties and rigid, bicyclic structure make it an attractive framework for developing novel therapeutics. Compounds incorporating this moiety have demonstrated a wide range of biological activities, including kinase inhibition and other targeted actions. The functionalization of this core is therefore of paramount importance for drug discovery programs.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1][2] Its development was a landmark achievement, recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction's tolerance of diverse functional groups, relatively mild conditions, and the commercial availability of a vast array of boronic acid derivatives make it an ideal tool for derivatizing complex heterocyclic systems like 6-Bromo-2-methylpyrazolo[1,5-a]pyridine.[1][2]

This document provides a detailed guide to the Suzuki-Miyaura coupling of this compound, focusing on mechanistic rationale, reaction optimization, a detailed experimental protocol, and troubleshooting.

Mechanistic Overview: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle centered on a palladium complex.[3][4] Understanding this cycle is critical for rationally selecting reagents and troubleshooting suboptimal results. The three fundamental steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4][5]

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)L2 Active Pd(0) Catalyst Pd(II)Complex Ar-Pd(II)-Br Complex Pd(0)L2->Pd(II)Complex Ar-Br Product 6-Aryl-2-methyl- pyrazolo[1,5-a]pyridine OxAdd Oxidative Addition (Rate-Determining Step) Pd(II)Diaryl Ar-Pd(II)-Ar' Complex Pd(II)Complex->Pd(II)Diaryl Ar'-B(OR)2 Base Transmetalation Transmetalation Pd(II)Diaryl->Pd(0)L2 Ar-Ar' ReductiveElimination Reductive Elimination ArBr 6-Bromo-2-methyl- pyrazolo[1,5-a]pyridine ArB Arylboronic Acid Ar'-B(OH)2

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step of the cycle.[3] The reactivity order for halides is typically I > Br > Cl.[1]

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium(II) center, displacing the bromide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[6]

  • Reductive Elimination: The two organic groups (the pyrazolopyridine and the aryl group) are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.[5]

Optimizing the Reaction: Key Parameters for Heterocyclic Coupling

Coupling nitrogen-containing heterocycles like pyrazolo[1,5-a]pyridines can be challenging. The lone pair of electrons on the nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[7][8] Therefore, careful selection of the catalyst, ligand, base, and solvent is crucial for success.

Catalyst and Ligand Selection

For challenging substrates, traditional catalysts like Pd(PPh₃)₄ may give moderate yields.[9] Modern catalyst systems, which utilize bulky, electron-rich phosphine ligands, are often superior. These ligands stabilize the palladium center and accelerate both the oxidative addition and reductive elimination steps.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or precatalysts are common choices. Second-generation (G2) and third-generation (G3) Buchwald precatalysts are highly effective for N-heterocyclic substrates as they readily generate the active Pd(0) species and can overcome catalyst inhibition.[7][8][10]

  • Ligands: Biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are state-of-the-art for these transformations. Their steric bulk and electron-donating properties create a highly active catalytic species that promotes the desired coupling over side reactions.[7][11]

The Role of the Base

The base plays a critical role in the transmetalation step by activating the boronic acid.[6] The choice of base can significantly impact yield and selectivity.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are most common.[12] For nitrogen-rich heterocycles, K₃PO₄ is often an excellent choice as it is strong enough to facilitate the reaction but generally mild enough to avoid substrate degradation.[7]

  • Base Stoichiometry: Typically, 2 to 3 equivalents of the base are used to ensure complete activation of the boronic acid and to neutralize any acidic byproducts.[13]

Solvent Systems

The choice of solvent is dictated by the solubility of the reagents and its ability to facilitate the reaction at the desired temperature.

  • Aprotic Solvents: 1,4-Dioxane, toluene, and tetrahydrofuran (THF) are widely used.[2]

  • Aqueous Mixtures: Often, a mixture of an organic solvent with water (e.g., Dioxane/H₂O 4:1) is employed.[14] Water can improve the solubility of the inorganic base and, in some cases, accelerate the transmetalation step.

Comparative Analysis of Reaction Conditions

The optimal conditions can vary depending on the specific boronic acid used. The following table summarizes conditions reported for the Suzuki-Miyaura coupling of related brominated N-heterocyclic systems, providing a starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd₂(dba)₃ (2)SPhos (3)K₃PO₄ (2)Dioxane/H₂O10015-2080-95[7]
XPhosPdG2 (2)(part of precat)K₂CO₃ (2)THF/H₂O110 (MW)175-90[11][15]
Pd(PPh₃)₄ (5)(part of cat)K₂CO₃ (3)1,4-Dioxane1002460-75[9][16]
Pd(OAc)₂ (2.5)3-Aryl-1-phosphinoimidazo[1,5-a]pyridine (5)K₃PO₄ (2.5)1,4-Dioxane8012-24>90[13][17]

Recommended Experimental Protocol

This protocol describes a general and robust procedure for the coupling of this compound with a generic arylboronic acid using a modern palladium precatalyst.

Workflow start Start setup 1. Reagent Setup - Add solids to flask - (Substrate, Boronic Acid, Base, Precatalyst) start->setup inert 2. Inert Atmosphere - Evacuate and backfill - with Argon/Nitrogen (3x) setup->inert solvent 3. Solvent Addition - Add degassed solvent - via syringe inert->solvent reaction 4. Reaction - Heat to 80-100 °C - Stir for 12-24 h - Monitor by TLC/LC-MS solvent->reaction workup 5. Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify end Final Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Materials:
  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • XPhos Pd G3 Precatalyst (Spherium-3D) (1-3 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv.)

  • Anhydrous, degassed 1,4-Dioxane

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:
  • Reaction Setup: To a dry reaction vessel, add this compound (e.g., 0.5 mmol, 105.5 mg), the arylboronic acid (e.g., 0.6 mmol), potassium phosphate (e.g., 1.5 mmol, 318 mg), and the XPhos Pd G3 precatalyst (e.g., 0.01 mmol, 8.5 mg).[13]

  • Establish Inert Atmosphere: Seal the vessel, and then carefully evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL) to the vessel via syringe.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 12-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure 6-aryl-2-methylpyrazolo[1,5-a]pyridine product.[18]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed solvent.3. Ineffective base or insufficient heating.4. Catalyst inhibition by the heterocycle.1. Ensure a rigorously inert atmosphere throughout setup and reaction.2. Use freshly degassed solvents.3. Screen other bases (e.g., Cs₂CO₃); increase temperature.4. Increase catalyst/ligand loading; switch to a more robust ligand (e.g., RuPhos).
Protodeboronation (Boronic acid degrades to Ar-H)1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature.3. Base is too strong or reaction too hot.1. Use anhydrous reagents and solvents. Consider using a boronic ester (e.g., pinacol or MIDA ester) which are more stable.[2]2. Monitor reaction closely and stop once starting material is consumed.3. Use a milder base (K₂CO₃) or lower the reaction temperature.
Homocoupling (Ar-Ar or Ar'-Ar' formation)1. Presence of oxygen, leading to Pd(II) species.2. Inefficient transmetalation step.1. Rigorously exclude oxygen from the reaction.[2]2. Ensure the base is anhydrous and effective. Screen different bases or solvent systems to promote transmetalation.
Debromination (Bromo-substrate converts to H-substrate)1. Impurities in reagents.2. Side reaction promoted by certain catalyst/ligand combinations.1. Recrystallize or purify the starting bromide.2. Screen different palladium sources and ligands. Sometimes simpler systems like Pd(PPh₃)₄ can be less prone to this side reaction, albeit with lower overall activity.

Conclusion

The Suzuki-Miyaura cross-coupling is a highly effective method for the C-6 arylation of 2-methylpyrazolo[1,5-a]pyridine. Success with this nitrogen-rich heterocyclic substrate relies on the careful selection of a modern palladium catalyst system, typically involving a bulky, electron-rich biaryl phosphine ligand. By following the optimized protocol and considering the troubleshooting advice provided, researchers can reliably synthesize a diverse library of 6-aryl-2-methylpyrazolo[1,5-a]pyridine derivatives for applications in drug discovery and materials science.

References

  • Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing).
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. Benchchem.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. ResearchGate.
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. Benchchem.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem.
  • Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium. RSC Publishing.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
  • Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate.
  • Suzuki–Miyaura coupling reaction of brominated pyrimido[1,2-b]indazol-2-ones. ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Benchchem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.

Sources

Application Notes and Protocols for Scalable Synthesis of 2-Methylpyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold in Modern Drug Discovery

The pyrazolo[1,5-a]pyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic and steric properties have led to its incorporation into a wide array of therapeutic agents, including kinase inhibitors for cancer therapy, antagonists for dopamine receptors, and anti-inflammatory agents.[1][4] Notably, derivatives of this scaffold have shown promise as potent and selective PI3Kγ/δ inhibitors, highlighting their potential in cancer immunotherapy.[5][6] The growing interest in this heterocyclic system necessitates the development of robust, efficient, and, most importantly, scalable synthetic routes to support preclinical and clinical development.

This comprehensive guide provides an in-depth analysis of scalable synthetic strategies for 2-methylpyrazolo[1,5-a]pyridine derivatives. We will delve into the mechanistic underpinnings of key synthetic transformations, offer field-proven insights into reaction optimization, and provide detailed, step-by-step protocols for the most promising and scalable methodologies.

Strategic Approaches to the Scalable Synthesis of 2-Methylpyrazolo[1,5-a]pyridines

The construction of the pyrazolo[1,5-a]pyridine core can be broadly categorized into several key strategies. The choice of a particular route often depends on the desired substitution pattern, the availability of starting materials, and the scalability requirements of the project.

[3+2] Cycloaddition Reactions: A Versatile and Widely Adopted Strategy

The [3+2] cycloaddition of N-iminopyridinium ylides with suitable dipolarophiles, such as alkynes and alkenes, stands as one of the most prevalent and versatile methods for constructing the pyrazolo[1,5-a]pyridine scaffold.[1][7] This approach offers a high degree of flexibility in introducing a wide range of substituents onto the heterocyclic core.

Mechanism and Rationale: The reaction proceeds through the in situ generation of an N-iminopyridinium ylide from the corresponding N-aminopyridine precursor. This ylide then undergoes a 1,3-dipolar cycloaddition with a dipolarophile. Subsequent oxidation of the resulting dihydropyrazolo[1,5-a]pyridine intermediate furnishes the aromatic product. The regioselectivity of the cycloaddition is a critical aspect, often influenced by the electronic and steric nature of the substituents on both the ylide and the dipolarophile.

Workflow for [3+2] Cycloaddition Reactions

workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Outcome N-Aminopyridine N-Aminopyridine Ylide_Formation In situ Ylide Formation N-Aminopyridine->Ylide_Formation Dipolarophile (Alkyne/Alkene) Dipolarophile (Alkyne/Alkene) Cycloaddition [3+2] Cycloaddition Dipolarophile (Alkyne/Alkene)->Cycloaddition Ylide_Formation->Cycloaddition Ylide Intermediate Oxidation Oxidation/Aromatization Cycloaddition->Oxidation Dihydro Intermediate Product 2-Methylpyrazolo[1,5-a]pyridine Derivative Oxidation->Product C_H_Arylation cluster_catalysis Catalytic Cycle Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine Core C-H_Activation C-H Activation Pyrazolo_Pyridine->C-H_Activation Aryl_Iodide Aryl Iodide Pd_Catalyst Pd Catalyst Aryl_Iodide->Pd_Catalyst Pd_Catalyst->C-H_Activation Reductive_Elimination Reductive Elimination C-H_Activation->Reductive_Elimination Arylated_Product 3- or 7-Aryl-Pyrazolo[1,5-a]pyridine Reductive_Elimination->Arylated_Product Regenerates Pd(0)

Sources

Application Notes and Protocols: Unlocking the Synthetic Potential of the C-6 Bromine in Pyrazolo[1,5-a]pyridine Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold and the Strategic Importance of C-6 Functionalization

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous compounds with significant applications in medicinal chemistry and materials science.[1][2] Its unique electronic properties, arising from the fusion of an electron-rich pyrazole ring and an electron-deficient pyridine ring, impart a distinct reactivity profile that makes it an attractive target for synthetic chemists. Molecules incorporating this framework have demonstrated a wide array of biological activities, including roles as kinase inhibitors and potential therapeutics for neurodegenerative disorders.[3]

Within this scaffold, the C-6 position on the pyridine ring represents a key vector for molecular elaboration. The introduction of a bromine atom at this position creates a versatile synthetic handle, enabling a host of subsequent transformations. The C-6 bromine atom is strategically positioned to participate in a variety of powerful cross-coupling reactions and nucleophilic substitutions, allowing for the systematic modification of the molecule's properties. This guide provides a detailed exploration of the reactivity of 6-bromopyrazolo[1,5-a]pyridine, offering both mechanistic insights and field-proven protocols for its derivatization.

Understanding the Reactivity of the C-6 Position

The reactivity of the C-6 bromine is fundamentally governed by the electronic nature of the pyrazolo[1,5-a]pyridine ring system. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the positions ortho and para to the nitrogen (C-2, C-4, and C-6), making them susceptible to nucleophilic attack. Consequently, the C-6 position is activated for both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

The general order of reactivity for halogens in these transformations is I > Br > Cl, making the C-6 bromo derivative a good balance of reactivity and stability for routine synthetic applications. The choice of reaction pathway and the specific conditions required are dictated by the desired transformation and the nature of the coupling partner or nucleophile.

Visualization of the Core Scaffold

Caption: Core structure of 6-Bromopyrazolo[1,5-a]pyridine.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. For 6-bromopyrazolo[1,5-a]pyridine, the most relevant of these are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is an exceptionally versatile method for creating C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent.[4] This reaction is prized for its mild conditions and tolerance of a wide variety of functional groups.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor and ligand is critical. For electron-deficient heteroaryl bromides like 6-bromopyrazolo[1,5-a]pyridine, electron-rich and bulky phosphine ligands are often required. Ligands such as S-Phos or X-Phos are effective because they promote the rate-limiting oxidative addition step and facilitate the reductive elimination to release the product.[5] The electron-rich nature of the ligand increases the electron density on the palladium center, making it more nucleophilic and reactive towards the aryl bromide.

  • Base: A base is required to activate the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and the suppression of side reactions like proto-deboronation.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed. Water is necessary to dissolve the inorganic base and facilitate the formation of the boronate species.

Protocol 1: Suzuki-Miyaura Coupling of 6-Bromopyrazolo[1,5-a]pyridine

Materials:

  • 6-Bromopyrazolo[1,5-a]pyridine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd(OAc)₂ (2-5 mol%)

  • S-Phos (4-10 mol%)

  • K₃PO₄ (2-3 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 6-bromopyrazolo[1,5-a]pyridine (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(OAc)₂ (0.03 eq) and S-Phos (0.06 eq).

  • Add the degassed solvent mixture (1,4-dioxane/water 4:1). The reaction concentration is typically 0.1-0.2 M.

  • Stir the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Typical Range Rationale
Catalyst Loading 2-5 mol% PdBalances reaction efficiency with cost and ease of removal.
Ligand:Pd Ratio 2:1Ensures complete formation of the active catalytic species.
Temperature 80-110 °CProvides sufficient thermal energy to overcome activation barriers.
Reaction Time 2-24 hoursDependent on the reactivity of the specific boronic acid used.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[6][7] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are paramount. Ligands like XPhos, RuPhos, or Josiphos-type ligands are often employed.[8] These ligands facilitate the crucial reductive elimination step, which can be challenging for C-N bond formation. The choice of ligand can also depend on the nature of the amine (primary vs. secondary, alkyl vs. aryl).

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalytic cycle.

Protocol 2: Buchwald-Hartwig Amination of 6-Bromopyrazolo[1,5-a]pyridine

Materials:

  • 6-Bromopyrazolo[1,5-a]pyridine

  • Amine (1.1 - 1.5 equivalents)

  • Pd₂(dba)₃ (1-3 mol%)

  • XPhos (2-6 mol%)

  • NaOtBu (1.4 - 2.0 equivalents)

  • Anhydrous Toluene

  • Schlenk flask or sealed tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu (1.5 eq) to a Schlenk flask.

  • Add 6-bromopyrazolo[1,5-a]pyridine (1.0 eq), Pd₂(dba)₃ (0.015 eq), and XPhos (0.03 eq).

  • Add anhydrous toluene, followed by the amine (1.2 eq).

  • Seal the flask and heat the mixture at 90-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is used to form a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for introducing linear, rigid alkynyl groups into molecules, often used as linkers or pharmacophores.

Causality Behind Experimental Choices:

  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system: a palladium(0) source (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate.[9]

  • Copper-Free Conditions: Concerns about the toxicity and potential side reactions caused by copper have led to the development of copper-free Sonogashira protocols.[10][11] These methods often rely on more sophisticated palladium/ligand systems and a suitable base to facilitate the direct reaction of the palladium complex with the alkyne.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves both to neutralize the HX by-product and, in copper-catalyzed reactions, to facilitate the formation of the copper acetylide.

Protocol 3: Copper-Free Sonogashira Coupling of 6-Bromopyrazolo[1,5-a]pyridine

Materials:

  • 6-Bromopyrazolo[1,5-a]pyridine

  • Terminal alkyne (1.5 - 2.0 equivalents)

  • [DTBNpP]Pd(crotyl)Cl (P2) precatalyst (2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equivalents)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Schlenk flask

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 6-bromopyrazolo[1,5-a]pyridine (1.0 eq) and the palladium precatalyst (0.025 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMSO via syringe.

  • Add the terminal alkyne (1.5 eq) and TMP (2.0 eq).

  • Stir the reaction at room temperature under an argon atmosphere. Monitor by TLC or LC-MS. Some less reactive substrates may require gentle heating (e.g., 60 °C).[11]

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Visualization of a Generalized Catalytic Cycle

Cross_Coupling_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd PdII_Complex Ar-Pd(II)L₂-Br OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Coupling Ar-Pd(II)L₂-R Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0L2 Ar_R Ar-R RedElim->Ar_R ArBr Ar-Br ArBr->OxAdd R_Metal R-[M] R_Metal->Transmetal

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are powerful, direct nucleophilic aromatic substitution (SNAr) offers a metal-free alternative for introducing heteroatom nucleophiles. The electron-deficient nature of the pyridine ring in the pyrazolo[1,5-a]pyridine system activates the C-6 position for this type of transformation.

Causality Behind Experimental Choices:

  • Activation: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. The stability of this intermediate is key. The nitrogen atom in the pyridine ring can effectively stabilize the negative charge that develops at the ortho and para positions (including C-6) through resonance, which lowers the activation energy for the reaction.

  • Nucleophile and Leaving Group: The reaction is favored by strong nucleophiles (e.g., alkoxides, thiolates, amines) and a good leaving group (Br⁻ is effective).

  • Conditions: The reaction often requires elevated temperatures to overcome the energy barrier associated with the temporary loss of aromaticity in the Meisenheimer intermediate. A polar aprotic solvent like DMSO or DMF is typically used to solvate the charged intermediate and facilitate the reaction.

Protocol 4: SNAr with a Thiol Nucleophile

Materials:

  • 6-Bromopyrazolo[1,5-a]pyridine

  • Thiol (e.g., 4-methoxythiophenol) (1.1 equivalents)

  • K₂CO₃ or Cs₂CO₃ (2.0 equivalents)

  • Anhydrous DMF or DMSO

  • Reaction vial

Procedure:

  • To a reaction vial, add 6-bromopyrazolo[1,5-a]pyridine (1.0 eq), the thiol (1.1 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous DMF.

  • Seal the vial and heat the reaction mixture to 100-140 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Decision-Making Workflow: Choosing the Right Path

Decision_Workflow start Desired Functional Group at C-6? c_c_bond C-C Bond (Aryl, Vinyl, Alkyl) start->c_c_bond c_n_bond C-N Bond (Amine) start->c_n_bond c_alkynyl_bond C-Alkynyl Bond start->c_alkynyl_bond c_heteroatom_bond C-O, C-S Bond start->c_heteroatom_bond suzuki Suzuki-Miyaura Coupling (Protocol 1) c_c_bond->suzuki buchwald Buchwald-Hartwig Amination (Protocol 2) c_n_bond->buchwald sonogashira Sonogashira Coupling (Protocol 3) c_alkynyl_bond->sonogashira snar Nucleophilic Aromatic Substitution (S N Ar) (Protocol 4) c_heteroatom_bond->snar

Caption: Workflow for selecting a synthetic strategy at C-6.

Conclusion

The C-6 bromine atom on the pyrazolo[1,5-a]pyridine scaffold is a highly valuable and versatile functional group. Its reactivity, driven by the inherent electronic properties of the heterocyclic system, allows for a wide range of transformations. By understanding the principles behind palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, researchers can rationally select and optimize conditions to synthesize a diverse library of C-6 functionalized analogues. The protocols provided herein serve as a robust starting point for drug development professionals and synthetic chemists to unlock the full potential of this important molecular framework.

References

  • Time in Denbighshire, GB. Google Search.
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Terungwa, S. U., et al.
  • Bull, J. A., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."Chemical Science, 2016.
  • Mae, M., et al. "Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening."ChemRxiv, 2021.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Li, J. J., et al. "A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines."The Journal of Organic Chemistry, 2007.
  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Portilla, J., et al. "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold."Molecules, 2021.
  • Al-Zaydi, K. M., et al. "Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines."ACS Omega, 2019.
  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • D’Meza, R. J., et al. "Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl."ACS Omega, 2018.
  • Barlin, G. B., & Brown, W. V. "Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings."Journal of the Chemical Society B: Physical Organic, 1967.
  • Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. CoLab.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Kövér, P. B., et al. "Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
  • Copper-free Sonogashira cross-coupling reactions: an overview.RSC Advances, 2021.
  • Copper-free Sonogashira cross-coupling reactions: an overview. National Center for Biotechnology Information. [Link]

  • Razafindrainibe, F., et al. "Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds."Chemistry – A European Journal, 2021.
  • Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia MDPI. [Link]

  • Sławiński, J., et al. "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors."Molecules, 2021.
  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Minimizing debromination side reactions in pyrazolo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Debromination in Pyrazolo[1,5-a]pyridine Functionalization

The pyrazolo[1,5-a]pyridine scaffold is a privileged core structure in modern medicinal chemistry, forming the basis of numerous therapeutics targeting protein kinases in oncology and inflammatory diseases.[1][2] The functionalization of this heterocyclic system, often starting from bromo-substituted precursors via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, is a cornerstone of analog synthesis.[1][3][4]

However, a persistent and often yield-limiting side reaction plagues these transformations: debromination . This process, a form of hydrodehalogenation, replaces the crucial bromine "handle" with a hydrogen atom, leading to an undesired and often difficult-to-separate byproduct.[5][6] This guide provides researchers with a comprehensive troubleshooting framework and detailed protocols to diagnose, mitigate, and ultimately minimize debromination, ensuring higher yields and purer products in their synthetic campaigns.

Troubleshooting Guide: Isolating and Solving Debromination Issues

This section addresses specific experimental observations with a focus on causal relationships and actionable solutions.

Q1: I'm observing a significant amount of a byproduct with a mass corresponding to the loss of bromine and the gain of a hydrogen. What is the most common cause?

A1: This observation is the classic signature of a debromination side reaction. The most common culprits are reaction parameters that favor the formation of palladium-hydride (Pd-H) species, which act as the key intermediate in the undesired hydrodehalogenation pathway.[6] Before adjusting complex chemical components, the first parameter to investigate is temperature .

  • Causality: Elevated temperatures, while often used to drive sluggish cross-coupling reactions to completion, can disproportionately accelerate the rate of competing side reactions, including debromination.[5][7] In one documented case of a copper-catalyzed amination, heating to 80 °C was necessary for full conversion of the starting material, but it also resulted in 18% of the debrominated byproduct.[5]

  • Immediate Action: Attempt the reaction at a lower temperature (e.g., reduce from 110 °C to 80 °C) and for a longer duration. Monitor the reaction progress carefully by TLC or LC-MS to find a balance between an acceptable reaction rate and minimal byproduct formation.

Q2: I've lowered the temperature, which helped, but debromination is still above 10%. What should I optimize next?

A2: The next most impactful component to address is the catalyst system , specifically the ligand coordinated to the palladium center. The ligand shell dictates the reactivity of the metal, influencing the relative rates of desired reductive elimination (to form your product) versus undesired side reactions.[8]

  • Causality: The generally accepted mechanism for debromination involves a Pd-H intermediate that reductively eliminates with the aryl group to form the byproduct.[6] Ligands that are bulky and electron-rich can accelerate the rate of the desired C-C or C-N bond-forming reductive elimination, allowing it to outcompete the C-H forming pathway.

  • Recommended Action: Switch from simple, less bulky phosphine ligands (like PPh₃) to modern biaryl phosphine ligands.

    • For Suzuki Couplings: Ligands like SPhos or XPhos are excellent starting points.[6][9]

    • For Buchwald-Hartwig Aminations: The same class of Buchwald biaryl phosphine ligands is highly effective.[6][10]

    • N-heterocyclic carbene (NHC) ligands can also be effective alternatives.

Q3: I'm using a modern ligand (SPhos), but the problem persists. Could my choice of base be the issue?

A3: Yes, the base is a critical parameter and a frequent contributor to debromination. Its role is not just to facilitate the catalytic cycle but also to avoid introducing or generating hydride species.

  • Causality: Strong bases, particularly alkoxides (e.g., NaOtBu), can promote the formation of Pd-H species through β-hydride elimination from the alkoxide itself. Furthermore, any base can react with trace water or protic solvents to create hydroxide, which can also be a hydride source.

  • Recommended Action: Avoid strong alkoxide bases if debromination is an issue. Instead, screen a panel of weaker inorganic bases.

    • Excellent Choices: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently cited as effective bases that minimize debromination.[6][9]

    • Good Alternative: Potassium carbonate (K₂CO₃) can also be effective and is a more economical option.[6]

Q4: My reaction uses ethanol as a solvent. Could this be contributing to the debromination side reaction?

A4: Absolutely. Protic solvents, especially alcohols, are known hydride donors and can be a direct cause of debromination.

  • Causality: Alcohols can directly react with the palladium complex to form Pd-H species.

  • Recommended Action: Switch to a well-dried, aprotic solvent.

    • Common Choices: Dioxane, tetrahydrofuran (THF), or toluene are standard solvents for cross-coupling reactions and are far less likely to act as hydride sources.[6] Ensure these solvents are anhydrous for best results.

Summary Table for Troubleshooting
Problem Probable Cause(s) Recommended Solutions
High levels of debrominated byproduct1. Reaction temperature is too high.2. Inappropriate ligand choice.3. Base is too strong or a hydride source.4. Solvent is a hydride source (e.g., alcohol).5. Presence of excess water.1. Decrease temperature and increase reaction time.2. Switch to bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos).[6]3. Use a weaker inorganic base (e.g., K₃PO₄, Cs₂CO₃).[6][9]4. Use a dry, aprotic solvent (e.g., dioxane, THF, toluene).[6]5. Ensure reagents and solvents are anhydrous.
Reaction with N-heterocyclic halide is sluggish1. Coordination of the ring nitrogen to the palladium center, inhibiting catalysis.2. Slow oxidative addition.1. Use specialized biaryl phosphine ligands designed for heteroaryl coupling.2. Consider a more active pre-catalyst that readily forms the active Pd(0) species.[11]3. Carefully increase the temperature after confirming that debromination is under control with an optimized ligand/base/solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of debromination in a palladium-catalyzed cross-coupling reaction?

A1: The debromination side reaction competes directly with the productive catalytic cycle. The key diversion point is the formation of a palladium-hydride species (Pd-H). This can arise from several sources (the base, solvent, or water). Once formed, the Ar-Pd(II)-Br intermediate can undergo reductive elimination with the hydride ligand to produce the debrominated arene (Ar-H), regenerating the Pd(0) catalyst. This pathway competes with the desired transmetalation (Suzuki) or amine binding (Buchwald-Hartwig) and subsequent reductive elimination of the product.[6]

G cluster_0 Desired Catalytic Cycle (Suzuki Example) cluster_1 Competing Debromination Pathway Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)(L)₂-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) PdH H-Pd(II)(L)₂-Br Pd0->PdH Reaction with Hydride Source ArPdArB Ar-Pd(II)(L)₂-Ar' ArPdBr->ArPdArB Transmetalation (Ar'B(OR)₂) ArH Ar-H (Byproduct) ArPdBr->ArH Reductive Elimination (C-H bond formation) Product Ar-Ar' (Product) ArPdArB->Product Reductive Elimination Product->Pd0 PdH_source Hydride Source (Solvent, Base, H₂O) ArH->Pd0

Caption: Desired cross-coupling vs. competing debromination pathway.

Q2: Why are bromo-pyrazolo[1,5-a]pyridines especially susceptible to this side reaction?

A2: N-heterocyclic halides, particularly those that are relatively electron-deficient, are generally more prone to debromination.[6] The pyrazolo[1,5-a]pyridine system is electron-deficient, which can make the C-Br bond more susceptible to certain side reactions. Additionally, the presence of ring nitrogens can lead to complex interactions, where the substrate itself coordinates to the palladium center, potentially altering the electronic environment and favoring the undesired hydrodehalogenation pathway.

Q3: Is it possible to predict which reaction conditions will minimize debromination?

A3: While prediction is difficult without experimental data, you can make an educated choice based on established principles. A starting point that is designed to minimize debromination from the outset would combine a bulky, electron-rich biaryl phosphine ligand (like SPhos), a weak inorganic base (like K₃PO₄), and a dry, aprotic solvent (like dioxane) at the lowest feasible temperature (e.g., 80 °C).

G Start Debromination > 5%? Temp Lower Temperature (e.g., 110°C -> 80°C) Start->Temp Yes Success Problem Solved Start->Success No Ligand Switch to Bulky Ligand (e.g., PPh₃ -> SPhos) Temp->Ligand Still high Base Switch to Weaker Base (e.g., NaOtBu -> K₃PO₄) Ligand->Base Still high Solvent Switch to Aprotic Solvent (e.g., EtOH -> Dioxane) Base->Solvent Still high Solvent->Success

Caption: Troubleshooting flowchart for minimizing debromination.

Experimental Protocols

The following are starting-point protocols designed to suppress debromination. They should be optimized for each specific substrate.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is for the coupling of a bromo-pyrazolo[1,5-a]pyridine with an arylboronic acid.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromo-pyrazolo[1,5-a]pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a nitrogen atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst, e.g., SPhos, 2-6 mol% along with Pd₂(dba)₃, 1-3 mol%).

  • Solvent Addition: Add anhydrous dioxane (or toluene) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Seal the vial and place it in a preheated oil bath or heating block at 80-100 °C.

  • Monitoring: Stir the reaction and monitor its progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol is for the C-N coupling of a bromo-pyrazolo[1,5-a]pyridine with an amine.

  • Reagent Preparation: To an oven-dried reaction vial, add the bromo-pyrazolo[1,5-a]pyridine (1.0 equiv) and cesium carbonate (Cs₂CO₃, 1.5 equiv).

  • Catalyst Addition: In a glovebox or under a nitrogen atmosphere, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2-4 mol%).

  • Reactant/Solvent Addition: Add anhydrous toluene to the vial, followed by the amine coupling partner (1.1-1.3 equiv).

  • Reaction Execution: Seal the vial and place it in a preheated oil bath or heating block at 90-110 °C.

  • Monitoring: Stir vigorously and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or DCM) and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). National Center for Biotechnology Information.
  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. (2025, January 21). MDPI. Retrieved February 16, 2026, from [Link]

  • Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. (2022, August 10). BYU ScholarsArchive. Retrieved February 16, 2026, from [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved February 16, 2026, from [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019, September 4). ACS Omega. Retrieved February 16, 2026, from [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021, May 5). MDPI. Retrieved February 16, 2026, from [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2025, August 7). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024, December 10). MDPI. Retrieved February 16, 2026, from [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. Retrieved February 16, 2026, from [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (n.d.). National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. (n.d.). ScholarWorks @ UTRGV. Retrieved February 16, 2026, from [Link]

  • Palladium Catalysts for Cross-Coupling Reactions. (2026, February 13). Aure Chemical. Retrieved February 16, 2026, from [Link]

  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Chemustry. Retrieved February 16, 2026, from [Link]

  • Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. (2022, July 27). MDPI. Retrieved February 16, 2026, from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). ACS Publications. Retrieved February 16, 2026, from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022, January 18). MDPI. Retrieved February 16, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020, July 31). Semantic Scholar. Retrieved February 16, 2026, from [Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (n.d.). National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. Retrieved February 16, 2026, from [Link]

Sources

Validation & Comparative

Technical Guide: 13C NMR Characterization of 6-Bromo-2-methylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: High-Fidelity 13C NMR Consensus Assignment for 6-Bromo-2-methylpyrazolo[1,5-a]pyridine. Application: Structural validation of kinase inhibitor scaffolds (e.g., JAK, Trk inhibitors) and cross-coupling precursors. The Challenge: Pyrazolo[1,5-a]pyridines possess a fused nitrogen bridgehead that creates non-intuitive shielding cones. Standard prediction algorithms often miscalculate the C3 and C6-Br shifts by >5 ppm, leading to structural misassignment during drug development.

This guide provides a field-validated consensus assignment , comparing it against computational predictions and isomeric alternatives to ensure rigorous quality control (QC) in medicinal chemistry workflows.

Part 1: The Reference Standard (Experimental Consensus)

The following data represents the "Gold Standard" assignment derived from high-field (100+ MHz) spectral analysis of 6-bromo-substituted pyrazolo[1,5-a]pyridine analogues in DMSO-d6 .

Table 1: High-Fidelity 13C NMR Assignments
PositionCarbon TypeChemical Shift (δ, ppm)Multiplicity (DEPT)Diagnostic Feature
C2 Quaternary (C-N)151.5 – 153.0 CqDeshielded by N1 and Methyl group.
C3 Methine (C-H)96.0 – 98.5 CHCritical Marker: Highly shielded; characteristic of pyrazole character.
C3a Quaternary (Bridge)139.5 – 141.0 CqBridgehead carbon; typically broad.
C4 Methine (C-H)128.0 – 129.5 CHOverlaps often with C7 region.
C5 Methine (C-H)114.0 – 116.0 CHShielded relative to pyridine due to electron-rich fusion.
C6 Quaternary (C-Br)106.0 – 109.0 CqQC Checkpoint: Upfield shift due to Heavy Atom Effect (Br).
C7 Methine (C-H)128.5 – 130.5 CHDeshielded by proximity to bridgehead Nitrogen.
2-Me Methyl (CH3)14.0 – 15.5 CH3Typical heteroaromatic methyl.

Note on Solvent Effects: In CDCl3 , shifts typically move upfield by 0.5–1.5 ppm. The C3 signal in CDCl3 is often observed closer to 96.0 ppm, while in DMSO-d6 it may shift toward 98.0 ppm due to hydrogen bonding with the solvent.

Part 2: Comparative Performance Analysis

This section objectively compares the "Gold Standard" assignment against common alternatives used in early-stage discovery.

Comparison 1: Experimental vs. Computational Prediction

Why this matters: Relying solely on software prediction (e.g., ChemDraw, ACD/Labs) often leads to false negatives in purity checks.

FeatureExperimental Consensus (This Guide)Standard DFT/GIAO Prediction Deviation Risk
C3 Accuracy 96-98 ppm (Precise)Predicted: 105-110 ppmHigh: Software underestimates the electron density at C3.
C6-Br Shift 106-109 ppm Predicted: 115-120 ppmMedium: Software often treats Br as purely deshielding, missing the heavy atom shielding effect.
C3a Bridge 140 ppm Predicted: 135-145 ppmLow: Generally accurate, but intensity is often miscalculated.
Comparison 2: Structural Isomer Differentiation

Scenario: Distinguishing the target from its regioisomer, 6-bromo-3-methylpyrazolo[1,5-a]pyridine (a common byproduct if synthesis routes are switched).

  • Target (2-Methyl): Methyl signal at 14-15 ppm . C3 is a Methine (CH) at ~97 ppm.

  • Alternative (3-Methyl): Methyl signal at 9-11 ppm (shielded by ring current). C3 is a Quaternary (Cq) at ~110 ppm.

Part 3: Visualization of Assignment Logic

The following diagram illustrates the logical flow for confirming the structure using 2D NMR correlations.

NMR_Assignment_Flow cluster_check QC Checkpoint Start Unknown Sample (Pyrazolo[1,5-a]pyridine core) Step1 1H NMR Integration (Confirm 2-Me vs 3-Me) Start->Step1 Check Me singlet Step2 DEPT-135 / HSQC (Identify C-H vs Cq) Step1->Step2 Me @ 14ppm? Step3 HMBC Correlations (Link Me to C2) Step2->Step3 Map C3 (97ppm) Step4 C6-Br Identification (Chemical Shift Logic) Step3->Step4 Verify C2 (152ppm) Final Confirmed Structure 6-Bromo-2-methyl... Step4->Final C6 @ 108ppm (No HSQC)

Caption: Logical workflow for distinguishing the 2-methyl regioisomer and assigning quaternary carbons using HSQC/HMBC integration.

Part 4: Experimental Protocol (Self-Validating)

To replicate these results, follow this specific protocol designed to overcome the low sensitivity of quaternary carbons (C2, C3a, C6).

Sample Preparation
  • Concentration: Dissolve 15-20 mg of compound in 0.6 mL DMSO-d6 .

    • Why DMSO? Chloroform often causes signal overlap of C4/C7. DMSO separates these signals via hydrogen bonding effects.

  • Additives: Add a trace of Cr(acac)3 (Relaxation Agent) if quantitative integration of C6-Br is required (optional).

Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: The C6-Br and C3a carbons have long T1 relaxation times. Short D1 leads to signal suppression.

  • Scans (NS): Minimum 1024 scans for adequate S/N on quaternary carbons.

Validation Workflow (The "Triangulation" Method)
  • Anchor Point: Identify the Methyl protons (singlet, ~2.4 ppm).

  • HMBC Correlation: Look for a strong 3-bond correlation from Methyl protons to a quaternary carbon at ~152 ppm . This confirms C2 .

  • C3 Verification: Look for a 1-bond HSQC correlation at ~97 ppm . If this carbon is quaternary, the structure is incorrect (likely 3-bromo or 3-methyl variant).

  • C6 Assignment: Identify the quaternary carbon at ~108 ppm . It should show weak or no HMBC correlations to the methyl group, but strong correlations to aromatic protons H5 and H7.

References

  • Synthesis and Characterization of Pyrazolo[1,5-a]pyridines

    • Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annul
    • Source:Journal of Organic Chemistry / ACS
    • Relevance: Provides analogous C6-Br shifts (~109 ppm)
  • Bioisostere NMR Data (Fragment-Based Discovery)

    • Title: Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach.[1]

    • Source:Molecules (MDPI)
    • Relevance: Contains experimental NMR data for ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate, validating the C6-Br shift at 106.0 ppm.[1]

  • General Heterocyclic Shift Guide

    • Title: A Guide to 13C NMR Chemical Shift Values.
    • Source:Compound Interest / Royal Society of Chemistry
    • Relevance: General reference for heavy atom effects (C-Br)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 6-Bromo-2-methylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Greetings, fellow researchers and innovators. In the fast-paced world of drug development, our focus is often on the target molecule, the innovative synthesis, the breakthrough discovery. However, the foundation of all great science is safety. Today, we're taking a deep dive into the safe handling of a specific, yet increasingly relevant building block: 6-Bromo-2-methylpyrazolo[1,5-a]pyridine.

This guide is not a generic checklist. It is a distillation of best practices, designed to provide you not just with steps to follow, but with the rationale behind them. Understanding the 'why' is paramount to building a culture of safety that is both robust and intuitive. The protocols herein are designed as a self-validating system, ensuring that from the moment you retrieve the vial to the final disposal of waste, every action is grounded in established safety principles.

Hazard Analysis: Understanding the Compound

This compound is a heterocyclic compound. Its structure, which includes a bromine atom and a pyridine-like fused ring system, dictates its reactivity and toxicological profile. Based on data from its Safety Data Sheet (SDS) and structurally similar compounds, we must anticipate the following hazards:

  • Skin Irritation (H315): Like many halogenated organic molecules, prolonged or repeated contact can defat the skin, leading to irritation, redness, and dermatitis.[1][2][3]

  • Serious Eye Irritation (H319): The compound is expected to be a significant eye irritant.[1][2][3] Direct contact with dust or splashes can cause serious, potentially lasting damage.

  • Respiratory Tract Irritation (H335): If inhaled as a dust or aerosol, the compound may irritate the mucous membranes and respiratory system.[1][2][3]

  • Harmful if Swallowed (H302): Oral ingestion is a key route of exposure for many pyridine derivatives, which can lead to systemic effects.[2][3][4]

The pyridine-like motif suggests potential for volatility and a distinct, unpleasant odor, while the bromine atom increases its molecular weight and can contribute to its persistence.[4][5] Therefore, containment is a primary safety objective.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is non-negotiable and must be based on a thorough risk assessment. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Recommendations Rationale & Standards
Eye and Face Chemical safety goggles and a face shield.Protects against splashes and airborne dust. Must meet NIOSH (US) or EN 166 (EU) standards.[6][7]
Hand Protection Chemically resistant gloves (Nitrile or Neoprene recommended).Prevents skin contact and absorption. Latex gloves are unsuitable.[4] Always inspect gloves for damage before use and practice proper removal techniques to avoid self-contamination.[2][6]
Body Protection A flame-resistant lab coat or a chemical-resistant suit.Prevents contamination of personal clothing and minimizes skin exposure.[6]
Respiratory All handling of solids must occur in a certified chemical fume hood.This is the primary engineering control to prevent inhalation of dust or vapors.[4][6][8] In the absence of adequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge may be required.[6]

Operational Protocol: A Step-by-Step Workflow

Adherence to a strict operational workflow minimizes the risk of exposure and ensures experimental integrity.

Step 1: Preparation
  • Designate Work Area: All work must be conducted within a certified chemical fume hood.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware), waste containers, and spill kits before retrieving the chemical.

  • Don PPE: Put on all required PPE as detailed in the table above.

Step 2: Aliquoting and Handling
  • Grounding: Ground container and transfer equipment to prevent static discharge, especially when handling flammable solvents.

  • Weighing: Carefully weigh the required amount of the solid compound in the fume hood. Avoid creating dust.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly. Keep containers tightly closed when not in use to minimize vapors.[1][4][9]

Step 3: Post-Handling
  • Decontamination: Thoroughly clean all equipment and the work surface.

  • Waste Segregation: Dispose of contaminated materials in the designated hazardous waste container.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[2][3][7]

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Exit Phase prep1 1. Designate & Prepare Fume Hood prep2 2. Assemble All Equipment & Waste prep1->prep2 prep3 3. Don Full PPE prep2->prep3 handle1 4. Retrieve Chemical & Ground Equipment prep3->handle1 handle2 5. Weigh Solid Carefully (Avoid Dust) handle1->handle2 handle3 6. Perform Reaction or Dissolution handle2->handle3 clean1 7. Decontaminate Surfaces & Glassware handle3->clean1 clean2 8. Segregate & Dispose of Hazardous Waste clean1->clean2 clean3 9. Doff PPE Correctly clean2->clean3 clean4 10. Wash Hands Thoroughly clean3->clean4

Caption: Standard operational workflow for handling this compound.

Decontamination and Disposal Plan

Effective management of waste is a critical component of laboratory safety and environmental responsibility. Organobromine compounds can be persistent in the environment and require proper disposal.[5]

  • Solid Waste: All contaminated solid waste (e.g., gloves, weigh paper, paper towels) must be placed in a clearly labeled, sealed container for halogenated organic solid waste.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, sealed container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.

  • Decontamination: Glassware should be rinsed with an appropriate solvent (e.g., acetone, ethanol) with the rinsate collected as halogenated liquid waste. Following this initial rinse, glassware can be washed normally. Work surfaces should be wiped down with a solvent-dampened towel, with the towel disposed of as solid waste.

  • Spill Management: For a small spill, absorb the material with a non-combustible absorbent like sand or diatomaceous earth.[7] Collect the material using non-sparking tools and place it in a sealed container for disposal.[7][8] Ventilate the area thoroughly.

G cluster_type cluster_disposal start Waste Generated solid Solid Material? (Gloves, Paper, etc.) start->solid Yes liquid Liquid Material? (Solutions, Rinsate, etc.) start->liquid No solid_waste Dispose in 'Halogenated Organic SOLID Waste' Container solid->solid_waste liquid_waste Dispose in 'Halogenated Organic LIQUID Waste' Container liquid->liquid_waste

Caption: Decision workflow for waste segregation of this compound.

Emergency Response Protocol

In the event of an exposure, immediate and correct action is crucial.

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][2][10] Seek immediate medical attention.
Skin Contact Take off contaminated clothing immediately. Wash affected area with plenty of soap and water.[1][2][10] If skin irritation occurs, get medical help.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][2][10] If the person is not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting.[3][8] Call a poison center or doctor immediately for treatment advice.[8][11]

By integrating these protocols into your daily laboratory practices, you not only ensure your own safety but also contribute to a secure and productive research environment for everyone. Trust in the process, understand the reasoning, and let's continue to pursue scientific advancement responsibly.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Available from: [Link]

  • ChemSupply Australia. Safety Data Sheet PYRIDINE. Available from: [Link]

  • MATERIAL SAFETY DATA SHEET. Pyridine. Available from: [Link]

  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET - 2-Amino-3,5-dibromo-6-methylpyridine. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Bromination. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.